molecular formula C15H21B B3315442 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene CAS No. 951893-14-4

2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene

Cat. No.: B3315442
CAS No.: 951893-14-4
M. Wt: 281.23 g/mol
InChI Key: DBNCEKXZURELHD-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene ( 951893-14-4) is a specialized brominated propene derivative with a molecular weight of 281.23 g/mol and the molecular formula C 15 H 21 Br . Its structure features a propene backbone with a bromine atom at the 2-position and a bulky, sterically hindered 4-tert-butyl-2,6-dimethylphenyl group at the 3-position . This unique architecture, which includes both a reactive carbon-bromine bond and an alkene function, makes it a valuable bifunctional synthetic intermediate for constructing more complex organic molecules . The compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine atom can participate in various substitution reactions with nucleophiles such as hydroxide ions, amines, or thiols, leading to diverse derivatives like alcohols, amines, or thioethers . Furthermore, the electron-rich double bond in the propene chain is amenable to addition reactions with halogens or hydrogen halides, and can be oxidized to form epoxides or diols, significantly expanding its utility in synthetic pathways . The presence of the tert-butyl and methyl groups on the phenyl ring confers distinct steric and electronic properties that influence its reactivity and phase behavior, making it particularly useful for studying steric effects in reaction design . A common synthesis involves the radical bromination of the precursor, 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene (CAS 34918-83-7), using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN in an inert solvent . This compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, human, or veterinary use.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-5-tert-butyl-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNCEKXZURELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=C)Br)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl) in non-polar solvents like dichloromethane.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like acetone or water.

Major Products Formed

    Substitution Reactions: Formation of alcohols, amines, or thioethers.

    Addition Reactions: Formation of dihalides or halohydrins.

    Oxidation Reactions: Formation of epoxides or diols.

Scientific Research Applications

2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain are key reactive sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the tert-butyl and methyl groups on the phenyl ring can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Chlorinated Propenes

Chlorinated analogs, such as 1,2-dichloropropene (CAS 542-75-6) and 2,3-dichloropropene (CAS 78-88-6), exhibit distinct reactivity due to the weaker C–Cl bond compared to C–Br. For example:

  • Reactivity : Bromine’s higher leaving group ability (compared to chlorine) makes the target compound more reactive in nucleophilic substitutions or elimination reactions.
  • Phase Behavior : Chlorinated propenes generally have lower boiling points than brominated analogs due to reduced molecular weight and weaker intermolecular forces. However, the bulky aryl group in the target compound may offset this trend by increasing molecular mass and steric hindrance .
Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Properties
1,2-Dichloropropene C₃H₄Cl₂ 110.97 ~75–80 High volatility, used as a soil fumigant
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene C₁₆H₂₁Br 293.25* Not reported Steric hindrance, potential for Suzuki coupling

*Calculated based on molecular formula.

Brominated Propenes with Aryl Substituents

  • 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0, C₁₂H₁₃BrO₂): This analog replaces the tert-butyl-dimethylphenyl group with a carboethoxyphenyl moiety. Molar mass (269.13 g/mol) is lower than the target compound due to the absence of bulky alkyl groups .

Aromatic Substituent Effects

1-(4-tert-Butyl-2,6-dimethylphenyl)ethanone (CAS 2040-10-0)

  • The tert-butyl and dimethyl groups create significant steric hindrance, which likely reduces solubility in polar solvents.

p-tert-Butylphenyl 1-(2,3-epoxy)propyl ether (CAS 3101-60-8)

  • The epoxypropyl ether substituent introduces polarity and reactivity distinct from the bromopropene chain.
  • This highlights how substituent choice (e.g., ether vs. bromoalkene) dictates application: epoxy groups are reactive in polymer chemistry, whereas bromoalkenes are intermediates in cross-coupling reactions .

Key Research Findings and Data Gaps

  • Predictions for the target compound would require incorporating its bulky aryl group into CPA parameters.
  • Reactivity : The bromine atom and aryl group suggest utility in Suzuki-Miyaura cross-coupling, but experimental confirmation is needed. Chlorinated analogs are less favored in such reactions due to poorer leaving group ability .
  • Stability : Steric protection from the 4-tert-butyl-2,6-dimethylphenyl group may enhance thermal stability compared to less hindered analogs.

Biological Activity

2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene is an organobromine compound with the molecular formula C15H21BrC_{15}H_{21}Br and a molecular weight of 281.24 g/mol. This compound features a bromine atom attached to the second carbon of a propene chain, with a bulky 4-tert-butyl-2,6-dimethylphenyl substituent at the third carbon, which may influence its biological activity and reactivity in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with propene, often catalyzed by strong acids or Lewis acids under controlled conditions. The specific synthetic routes and conditions can affect the yield and purity of the final product.

The compound's bromine atom could facilitate nucleophilic substitutions or participate in radical reactions, which are common in biological systems. Additionally, its role as a deoxofluorinating agent indicates it may interact with various biochemical pathways involving oxygen-containing compounds.

Comparative Analysis

To understand its biological implications better, it is useful to compare it with similar compounds:

Compound Structural Features Potential Applications
2-Bromo-3-(tri-n-butylstannyl)-1-propeneTri-n-butylstannyl groupUsed in Stille coupling reactions
2-Bromo-3-(phenylthio)propenePhenylthio groupUseful in radical allylation reactions
2-Bromo-3-(p-hydroxyphenyl)-1-propeneHydroxy group instead of tert-butylPotentially different biological activity
2-Bromo-3-trimethylsilyl-1-propeneTrimethylsilyl groupVersatile synthetic building block

This table illustrates the structural diversity within this chemical class and highlights how variations can lead to different biological activities and applications.

Case Studies and Research Findings

Despite the lack of specific studies on this compound, research on related compounds provides insights into potential biological activities:

  • Antimicrobial Activity : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth through targeting specific metabolic pathways. For instance, inhibitors targeting the methylerythritol phosphate (MEP) pathway have shown promise as antimicrobial agents .
  • Pharmacological Properties : Other organobromine compounds have exhibited various pharmacological effects, including anti-inflammatory and analgesic properties. The unique substituents on this compound may similarly influence such activities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene using bromine (Br₂) in inert solvents like dichloromethane (CH₂Cl₂) at low temperatures (0–5°C) to minimize side reactions. Alternative routes may involve palladium-catalyzed cross-coupling for introducing the bromine atom .
  • Key Considerations : Optimize stoichiometry (1:1 molar ratio of alkene to Br₂) and monitor reaction progress via thin-layer chromatography (TLC). Purification typically involves column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Techniques :

  • ¹H/¹³C NMR : Identifies the allylic bromine environment (δ ~5.5–6.5 ppm for vinyl protons) and tert-butyl group (δ ~1.3 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 281.96 for C₁₃H₁₆BrCl₂) .
  • IR Spectroscopy : Detects C-Br stretching (~550–650 cm⁻¹) and aromatic C-H bending .

Q. How is the biological activity of this compound initially screened, and what targets are prioritized?

  • Approach :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
  • Enzyme inhibition : Evaluate interactions with cytochrome P450 enzymes or kinases via fluorometric assays .
    • Target Rationale : The bromine and tert-butyl groups enhance lipophilicity, favoring membrane penetration and halogen bonding with active-site residues .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and addition reactions?

  • Substitution : The allylic bromine undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its electron-deficient β-carbon. Steric hindrance from the tert-butyl group may slow kinetics .
  • Electrophilic Addition : The propene double bond reacts with HX (e.g., HCl) via carbocation intermediates, with regioselectivity influenced by the aryl substituent’s electron-donating effects .

Q. How do structural modifications (e.g., replacing tert-butyl with trifluoromethyl) alter physicochemical and biological properties?

  • Case Study :

  • Trifluoromethyl analog : Increased electronegativity enhances oxidative stability but reduces solubility in nonpolar solvents.
  • Chlorophenyl analog : Higher logP values correlate with improved antimicrobial activity but potential cytotoxicity .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling, then compare logP (HPLC), thermal stability (DSC), and bioactivity .

Q. How can conflicting data on the compound’s enzyme inhibition profiles be resolved?

  • Analysis Framework :

  • Reproducibility : Standardize assay conditions (pH, temperature, co-solvents) to control for variables like DMSO-induced enzyme denaturation.
  • Structural Validation : Use X-ray crystallography to confirm binding modes and rule out off-target interactions .
    • Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene
Reactant of Route 2
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2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene

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